
1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one
Overview
Description
“1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one” is a chemical compound. It is a type of chemical entity and a subclass of a chemical compound . Its molecular formula is C₇H₁₄N₂O .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of “this compound” includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidines are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The average mass of “this compound” is 142.199 Da . The monoisotopic mass is 142.110611 Da .Scientific Research Applications
Crystal Structures and Derivatives
The crystal structures of certain piperidinyl derivatives provide insights into their conformational dynamics and potential applications in material science or molecular engineering. For example, the study of (E)-(3-ethyl-1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate and its derivatives reveals differences in the conformation of compounds based on the angle of inclination of the phenoxycarbonyl ring with respect to the piperidine ring mean plane (Raghuvarman et al., 2014).
Synthetic Routes and Biological Properties
The synthesis and investigation of the biological properties of various piperidine derivatives have been extensively studied. These compounds have been found to possess anti-inflammatory, analgesic, and peripheral N-cholinolytic properties, showcasing their potential in pharmacological and therapeutic applications (Геворгян et al., 2017).
Asymmetric Hydrogenation and Enantioenriched Derivatives
The asymmetric hydrogenation of enamides to access valuable enantioenriched 3-aminopiperidine derivatives has been developed, providing an efficient and atom-economic route to these important structural units. This method is significant for the synthesis of natural products and pharmaceuticals with broad biological activities (Royal et al., 2016).
Mechanism of Action
Target of action
The compound “2-({2-[(3R)-3-AMINOPIPERIDIN-1-YL]-4-OXOQUINAZOLIN-3(4H)-YL}METHYL)BENZONITRILE” targets Dipeptidyl peptidase 4 in humans .
Mode of action
A related compound, “®-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (bi 1356)”, is known to inhibit dpp-4 more effectively than other dpp-4 inhibitors .
Biochemical pathways
Indole derivatives, which are structurally similar, are known to affect a wide range of biological activities .
Result of action
A related compound, “®-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (bi 1356)”, has been shown to have potent antidiabetic effects .
Future Directions
Piperidine derivatives, such as “1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one”, have potential for further development in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals and have various pharmacological activities . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biochemical Analysis
Biochemical Properties
1-(3-Aminopiperidin-1-yl)-2-ethylhexan-1-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. The interaction between this compound and DPP-4 results in the inhibition of the enzyme’s activity, which can lead to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These interactions are crucial for understanding the compound’s potential therapeutic applications in metabolic disorders.
Cellular Effects
This compound has been shown to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that the compound can modulate the activity of signaling pathways such as the SDF-1α/CXCR4 pathway, which is involved in cell migration and survival . Additionally, this compound has been found to impact the expression of genes related to inflammation and oxidative stress, thereby influencing cellular metabolism and overall cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of DPP-4, inhibiting its enzymatic activity and preventing the breakdown of incretin hormones . This inhibition leads to increased levels of GLP-1 and GIP, which in turn enhance insulin secretion and reduce blood glucose levels. Furthermore, this compound has been shown to modulate the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur over extended periods. Long-term studies have shown that this compound can maintain its inhibitory effects on DPP-4 and its impact on GLP-1 and GIP levels for several weeks
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit DPP-4 activity and improve glycemic control without significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed, indicating a threshold beyond which the compound’s safety profile is compromised . These findings highlight the importance of determining optimal dosage ranges for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to glucose metabolism and inflammation. The compound interacts with enzymes such as DPP-4, which plays a key role in the regulation of incretin hormones . Additionally, this compound has been found to influence metabolic flux and metabolite levels, further underscoring its potential impact on metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound has been shown to interact with specific transporters that facilitate its uptake into cells, where it can exert its biochemical effects . Additionally, this compound can accumulate in certain tissues, leading to localized effects that may differ from its systemic actions.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been found to localize to specific compartments within cells, such as the cytoplasm and nucleus, where it can interact with target biomolecules and exert its effects . Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2-ethylhexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-3-5-7-11(4-2)13(16)15-9-6-8-12(14)10-15/h11-12H,3-10,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZBEUBCEPLXDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)N1CCCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



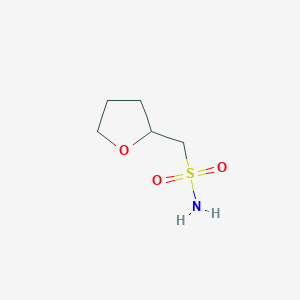
amine](/img/structure/B1464340.png)
![methyl({[1-(pyridin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1464341.png)
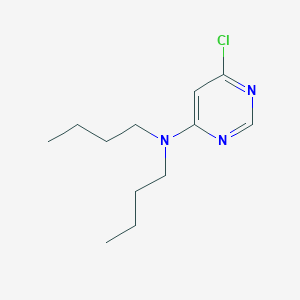
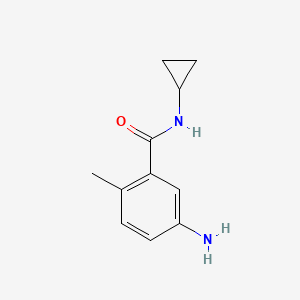
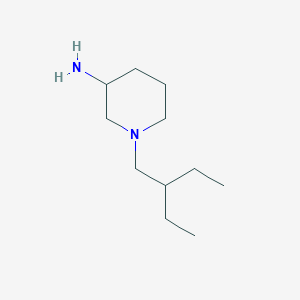
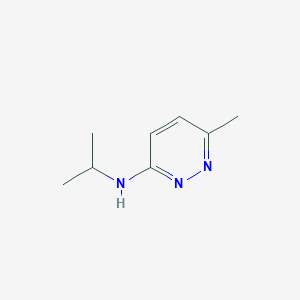


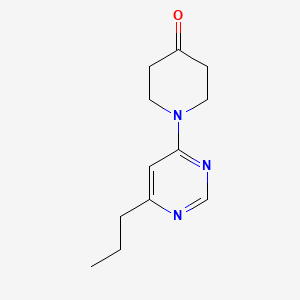
![3-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}propanoic acid](/img/structure/B1464356.png)
![1-[6-(Propan-2-yl)pyrimidin-4-yl]piperidin-3-ol](/img/structure/B1464358.png)

